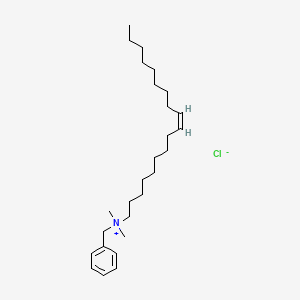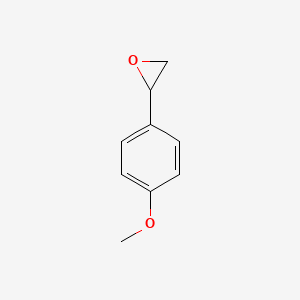
2-(Hydroxymethylene)cyclohexan-1-one
描述
2-(Hydroxymethylene)cyclohexan-1-one is an organic compound with the molecular formula C7H10O2. It is a cyclic ketone with a hydroxymethylene group attached to the second carbon of the cyclohexanone ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroformylation of Cyclohexanone: This method involves the reaction of cyclohexanone with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. The reaction conditions typically include high pressure and temperature to facilitate the formation of the hydroxymethylene group.
Reductive Amination: Another synthetic route involves the reductive amination of cyclohexanone with formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride. This method produces this compound as the major product.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydroformylation reactors equipped with advanced catalyst systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of cyclohexanol derivatives.
Substitution: The hydroxymethylene group can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid and its esters.
Reduction: Cyclohexanol and its derivatives.
Substitution: Functionalized cyclohexanone derivatives.
科学研究应用
2-(Hydroxymethylene)cyclohexan-1-one has several scientific research applications across various fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the production of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the manufacturing of polymers, resins, and other industrial chemicals.
作用机制
2-(Hydroxymethylene)cyclohexan-1-one is similar to other cyclic ketones and hydroxymethylene derivatives, such as cyclohexanone and 2-hydroxymethylcyclohexanone. its unique structure and reactivity set it apart from these compounds. The presence of the hydroxymethylene group enhances its reactivity and versatility in chemical reactions.
相似化合物的比较
Cyclohexanone
2-Hydroxymethylcyclohexanone
2-Hydroxymethylcyclohexanol
属性
CAS 编号 |
823-45-0 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC 名称 |
(2E)-2-(hydroxymethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h5,8H,1-4H2/b6-5+ |
InChI 键 |
ORTWDKQPXZLPCA-AATRIKPKSA-N |
SMILES |
C1CCC(=O)C(=CO)C1 |
手性 SMILES |
C1CCC(=O)/C(=C/O)/C1 |
规范 SMILES |
C1CCC(=O)C(=CO)C1 |
Key on ui other cas no. |
823-45-0 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1607127.png)
![1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B1607128.png)




